1-(2-Bromoethynyl)-2-fluorobenzene

描述

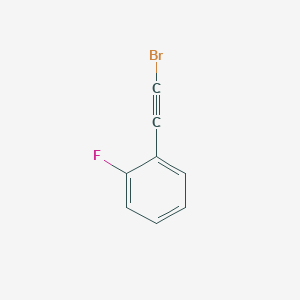

1-(2-Bromoethynyl)-2-fluorobenzene is an organic compound with the molecular formula C8H4BrF It is a derivative of benzene, where a bromine atom and a fluorine atom are substituted at the 2-ethynyl and 2-fluoro positions, respectively

准备方法

The synthesis of 1-(2-Bromoethynyl)-2-fluorobenzene typically involves a two-step process. The first step is the bromination of ethynylbenzene to form 2-bromoethynylbenzene. This is followed by a fluorination reaction to introduce the fluorine atom at the desired position. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反应分析

1-(2-Bromoethynyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Cycloaddition Reactions: The compound can participate in [4+2] cycloaddition reactions, forming complex cyclic structures.

Reduction Reactions: The bromine atom can be reduced to form the corresponding ethynyl derivative.

Common reagents used in these reactions include nucleophiles like sodium methoxide, catalysts like palladium, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

1-(2-Bromoethynyl)-2-fluorobenzene serves as a crucial building block in the synthesis of pharmaceuticals. Its halogenated structure allows for modifications that can lead to compounds with enhanced biological activity. Notably, it has been explored for:

- Anticancer Agents : The compound's ability to modulate drug resistance mechanisms in cancer cells has been investigated, showing potential as an inhibitor of multidrug-resistant proteins.

- Antimicrobial Properties : It is utilized in the development of new antimicrobial agents due to its structural characteristics that facilitate interactions with biological targets.

Organic Synthesis

The compound is widely used as an intermediate in organic synthesis pathways. Its reactivity allows for:

- Formation of Complex Molecules : It can be employed in cross-coupling reactions to synthesize larger structures such as 1,3-diynes and amides, which are significant in various chemical applications .

- Synthesis of Bioactive Compounds : The versatility of this compound enables the creation of derivatives that exhibit diverse biological activities, enhancing its importance in pharmaceutical research.

Material Science

In material science, this compound is explored for its potential in developing advanced materials:

- Polymerization Reactions : It can undergo polymerization or be incorporated into larger molecular frameworks, leading to materials with tailored electronic and optical properties suitable for electronics and photonics applications .

Case Studies and Research Findings

Research has documented various case studies highlighting the applications of this compound:

- A study demonstrated its role in enhancing the efficacy of chemotherapeutic agents by inhibiting specific protein targets involved in drug efflux processes, thus improving anticancer treatment outcomes.

- Another investigation focused on its use as a precursor for synthesizing diynes with notable antifungal and antibacterial properties, showcasing its versatility as a pharmaceutical intermediate.

作用机制

The mechanism by which 1-(2-Bromoethynyl)-2-fluorobenzene exerts its effects involves the interaction of its bromine and fluorine atoms with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular processes.

相似化合物的比较

1-(2-Bromoethynyl)-2-fluorobenzene can be compared with other similar compounds such as:

- 1-(2-Bromoethynyl)-4-chlorobenzene

- 1-(2-Bromoethynyl)-4-methylbenzene

- 2-(2-Bromoethynyl)-4-chloro-1-fluorobenzene

These compounds share similar structural features but differ in the substituents attached to the benzene ring. The presence of different substituents can significantly influence their chemical properties and reactivity, making each compound unique in its applications and behavior.

生物活性

1-(2-Bromoethynyl)-2-fluorobenzene, a compound with the CAS number 1246224-44-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a benzene ring, with an ethynyl group contributing to its reactivity. The molecular formula is , and its structure allows for interactions with various biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Studies suggest that the compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular processes, making it a candidate for further therapeutic exploration.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, nitroimidazoles have shown significant activity against Leishmania donovani, suggesting that halogenated compounds might also possess similar efficacy against various pathogens . The compound's structural features may enhance its ability to penetrate microbial membranes, increasing its antimicrobial potential.

Enzyme Inhibition Studies

A study focusing on the enzyme inhibition capabilities of halogenated benzene derivatives found that this compound could effectively inhibit certain kinases involved in cancer progression. This suggests potential applications in cancer therapy where kinase activity is dysregulated .

Comparative Analysis of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Bromoethynyl)-2-fluorobenzene, and how are intermediates characterized?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or halogenation of terminal alkynes. For example, a two-step protocol involving iodovinyl intermediates (e.g., 1-((Z)-2-bromo-1-iodovinyl)-2-fluorobenzene) has been reported, yielding high stereoselectivity and purity. Key characterization techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions (e.g., δ = 7.26–7.34 ppm for aromatic protons; δ = 159.9 ppm for fluorinated carbons) .

- IR spectroscopy : Peaks at ~3052 cm⁻¹ (C-H stretching) and ~1577 cm⁻¹ (C=C/C≡C vibrations) .

- Mass spectrometry : EI-MS fragmentation patterns (e.g., m/z 326 for [M⁺]) .

Q. How can computational methods predict the electronic properties of this compound?

- Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties. Key parameters include:

- HOMO-LUMO gaps : To assess reactivity in cross-coupling reactions.

- Electrostatic potential maps : To identify electrophilic/nucleophilic sites influenced by fluorine and bromine substituents .

Q. What safety protocols are recommended for handling bromoethynyl fluorobenzenes?

- Methodology :

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile brominated intermediates.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Spill management : Neutralize with sodium bicarbonate or specialized halogen-absorbent materials .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in Sonogashira couplings?

- Methodology : Fluorine’s electron-withdrawing effect enhances the electrophilicity of the ethynyl carbon, accelerating oxidative addition to Pd(0) catalysts. Experimental validation includes:

- Kinetic studies : Comparing reaction rates with non-fluorinated analogs.

- X-ray crystallography : Structural analysis of Pd-alkynyl intermediates to confirm bonding modes .

Q. How can discrepancies in NMR data between synthetic batches be resolved?

- Methodology :

- Solvent effects : Test in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify shifts caused by hydrogen bonding.

- Dynamic processes : Variable-temperature NMR to detect conformational equilibria (e.g., hindered rotation around the ethynyl bond).

- Impurity profiling : LC-MS or GC-MS to trace side products from incomplete halogenation .

Q. What strategies improve the stability of this compound under storage conditions?

- Methodology :

- Light sensitivity : Store in amber vials at –20°C to prevent photolytic degradation.

- Moisture control : Use molecular sieves or inert-atmosphere gloveboxes to avoid hydrolysis of the bromoethynyl group .

Q. How does steric hindrance from the ethynyl group affect regioselectivity in subsequent functionalization?

- Methodology :

属性

IUPAC Name |

1-(2-bromoethynyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHQHVJJTFDQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。